molecular formula C17H11ClN2O7S B14383534 N-(2-Chloro-3-nitro-4-phenoxybenzene-1-sulfonyl)furan-2-carboxamide CAS No. 88345-12-4

N-(2-Chloro-3-nitro-4-phenoxybenzene-1-sulfonyl)furan-2-carboxamide

Katalognummer: B14383534
CAS-Nummer: 88345-12-4
Molekulargewicht: 422.8 g/mol
InChI-Schlüssel: FZMRFKDTNVRIEB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-Chloro-3-nitro-4-phenoxybenzene-1-sulfonyl)furan-2-carboxamide is a complex organic compound that features a combination of aromatic rings, nitro groups, and sulfonyl functionalities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloro-3-nitro-4-phenoxybenzene-1-sulfonyl)furan-2-carboxamide typically involves multiple steps, including electrophilic aromatic substitution, nucleophilic substitution, and coupling reactions. One common synthetic route might involve the following steps:

    Nitration: Introduction of a nitro group to the aromatic ring.

    Chlorination: Substitution of a hydrogen atom with a chlorine atom.

    Phenoxylation: Introduction of a phenoxy group.

    Sulfonylation: Addition of a sulfonyl group.

    Coupling with Furan-2-carboxamide: Final coupling reaction to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-Chloro-3-nitro-4-phenoxybenzene-1-sulfonyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups to the aromatic ring.

Wissenschaftliche Forschungsanwendungen

N-(2-Chloro-3-nitro-4-phenoxybenzene-1-sulfonyl)furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(2-Chloro-3-nitro-4-phenoxybenzene-1-sulfonyl)furan-2-carboxamide involves its interaction with specific molecular targets. The nitro and sulfonyl groups can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(2-Chloro-4-nitrobenzene-1-sulfonyl)furan-2-carboxamide
  • N-(3-Nitro-4-phenoxybenzene-1-sulfonyl)furan-2-carboxamide
  • N-(2-Chloro-3-nitrobenzene-1-sulfonyl)furan-2-carboxamide

Uniqueness

N-(2-Chloro-3-nitro-4-phenoxybenzene-1-sulfonyl)furan-2-carboxamide is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and physical properties

Eigenschaften

CAS-Nummer

88345-12-4

Molekularformel

C17H11ClN2O7S

Molekulargewicht

422.8 g/mol

IUPAC-Name

N-(2-chloro-3-nitro-4-phenoxyphenyl)sulfonylfuran-2-carboxamide

InChI

InChI=1S/C17H11ClN2O7S/c18-15-14(28(24,25)19-17(21)13-7-4-10-26-13)9-8-12(16(15)20(22)23)27-11-5-2-1-3-6-11/h1-10H,(H,19,21)

InChI-Schlüssel

FZMRFKDTNVRIEB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)OC2=C(C(=C(C=C2)S(=O)(=O)NC(=O)C3=CC=CO3)Cl)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.